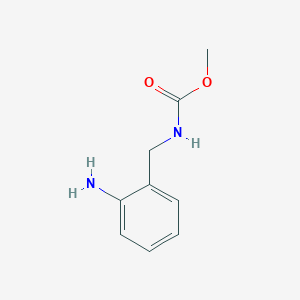

2-(Methoxycarbonylaminomethyl)aniline

Description

2-(Methoxycarbonylaminomethyl)aniline is an aniline derivative featuring a methoxycarbonylaminomethyl (-NHCO₂CH₃) substituent at the ortho position of the aromatic ring. This compound combines functional groups that confer unique reactivity and physicochemical properties, including hydrogen-bonding capability (from the amine and carbamate moieties) and steric bulk. While direct references to this compound are absent in the provided evidence, structurally related aniline derivatives (e.g., methoxy-, methyl-, and carbamate-substituted analogs) offer insights into its behavior .

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl N-[(2-aminophenyl)methyl]carbamate |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)11-6-7-4-2-3-5-8(7)10/h2-5H,6,10H2,1H3,(H,11,12) |

InChI Key |

VFHZHROCCNACJP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCC1=CC=CC=C1N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the ortho position significantly influences molecular weight, polarity, and hydrogen-bonding capacity. Key comparisons include:

- Polarity and Solubility: The carbamate group in this compound enhances polarity compared to methoxymethyl or methyl analogs, likely improving solubility in polar solvents like DMSO or methanol .

- Hydrogen Bonding: The -NHCO₂CH₃ group can participate in intermolecular N–H⋯O hydrogen bonds, similar to sulfonate salts (e.g., 2-Aminoanilinium 4-methylbenzenesulfonate ), influencing crystal packing and stability.

Preparation Methods

Reaction Mechanism and Conditions

-

Bromination :

-

Acylation with Methoxycarbonyl Chloride :

-

The chloromethyl group in 2-chloromethylaniline undergoes nucleophilic substitution with methoxycarbonyl chloride.

-

Catalyst : Triethylamine or N-methylmorpholine (0.1–1.0 molar equivalents).

-

Solvent : N,N-Dimethylformamide (DMF) or dichloroethane.

-

Work-up : Aqueous extraction followed by solvent removal under reduced pressure.

-

Advantages :

Hydrogenation of Nitro Precursors

CN102675133A and CN104557598A describe hydrogenation strategies for nitroaromatics, adaptable to synthesize 2-(methoxycarbonylaminomethyl)aniline.

Stepwise Synthesis

-

Nitro Group Introduction :

-

Start with 2-nitrobenzaldehyde. Convert the aldehyde to an oxime via hydroxylamine, followed by reduction to 2-aminomethylnitrobenzene.

-

-

Hydrogenation :

-

Methoxycarbonylation :

Challenges :

-

Competitive over-reduction of nitro groups requires precise pH control.

-

Catalyst poisoning by sulfur impurities necessitates high-purity starting materials.

Reductive Amination and Direct Functionalization

A less conventional route employs reductive amination, as inferred from acid-catalyzed cyclization studies.

Protocol

-

Aldehyde Intermediate :

-

2-Formylaniline is treated with methyl carbamate to form a Schiff base.

-

-

Reductive Amination :

Limitations :

-

Moderate yields due to competing side reactions.

-

Requires chromatographic purification, limiting industrial feasibility.

Comparative Analysis of Methods

Critical Process Considerations

Catalyst Selection

Solvent Systems

Q & A

Basic Research Questions

Q. What are the common synthetic routes and purification methods for 2-(Methoxycarbonylaminomethyl)aniline, and how are they validated?

- Synthesis : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous aniline derivatives are prepared by reacting functionalized intermediates (e.g., bromomethyl or ethoxymethyl precursors) with methoxycarbonylamine under basic conditions .

- Purification : High yields (~91%) are achieved through crystallization from ethanol or column chromatography .

- Validation : NMR spectroscopy (1H/13C) and mass spectrometry (MS) are used to confirm structural integrity and purity .

Q. How do the methoxycarbonylaminomethyl and aniline groups influence the compound’s reactivity in substitution and oxidation reactions?

- The aniline group acts as an electron donor, enhancing electrophilic aromatic substitution, while the methoxycarbonylaminomethyl group introduces steric hindrance and electronic effects (e.g., electron-withdrawing via the carbonyl). This combination directs regioselectivity in reactions like nitration or halogenation .

- Oxidation reactions may yield quinones or carboxylic acids, depending on the oxidizing agent and conditions .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Primary methods : NMR (1H/13C) for structural elucidation, HPLC for purity assessment, and FT-IR for functional group analysis .

- Advanced methods : High-resolution mass spectrometry (HRMS) and X-ray crystallography for absolute configuration determination .

Advanced Research Questions

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of this compound derivatives in biological systems?

- Step 1 : Synthesize derivatives with systematic modifications (e.g., substituent position, electronic properties).

- Step 2 : Use computational tools (e.g., molecular docking, DFT calculations) to predict binding affinities to biological targets .

- Step 3 : Validate predictions via in vitro assays (e.g., enzyme inhibition, receptor binding) .

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Key factors : Temperature control (e.g., 60–80°C for condensation), solvent selection (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., catalyst loading, reaction time) to maximize yield and selectivity .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., substitution vs. elimination) under varying conditions?

- Systematic analysis : Vary reaction parameters (solvent polarity, base strength) to identify dominant pathways. For example, bulky bases may favor elimination, while polar solvents promote substitution .

- Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) or in situ monitoring (Raman spectroscopy) to track intermediate formation .

Q. What computational strategies are effective in predicting the stability and reactivity of this compound in complex reaction environments?

- Molecular dynamics (MD) simulations : Model solvation effects and transition states .

- Quantum mechanical calculations : Predict reaction thermodynamics (e.g., Gibbs free energy changes) and regioselectivity .

Q. How can researchers identify and quantify by-products in large-scale syntheses of this compound?

- Hyphenated techniques : LC-MS or GC-MS coupled with spectral libraries .

- Isolation methods : Preparative HPLC or fractional crystallization for structural characterization of impurities .

Q. What strategies improve the stability of this compound during long-term storage or under extreme conditions?

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N2/Ar) to prevent oxidation .

- Condition testing : Accelerated degradation studies (e.g., 40°C/75% RH) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.